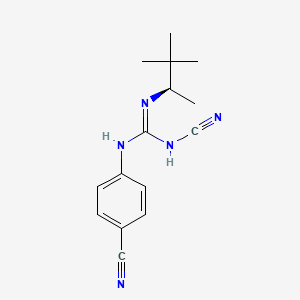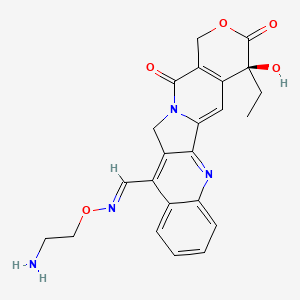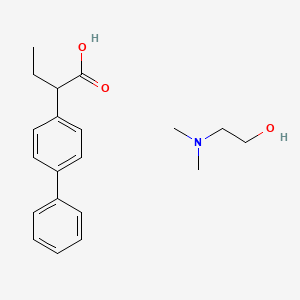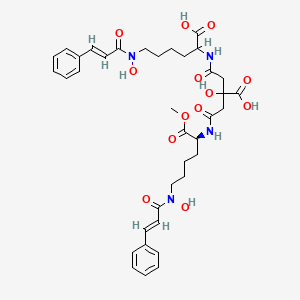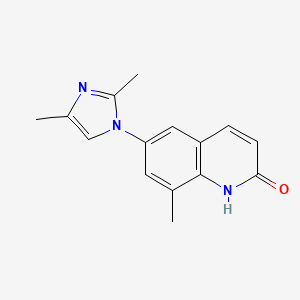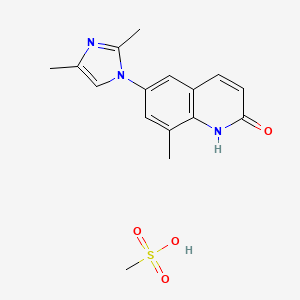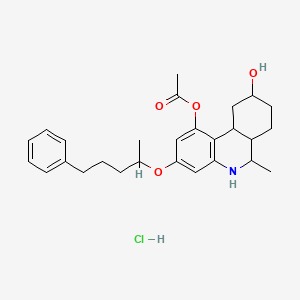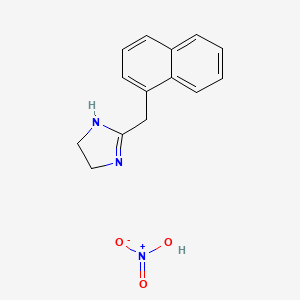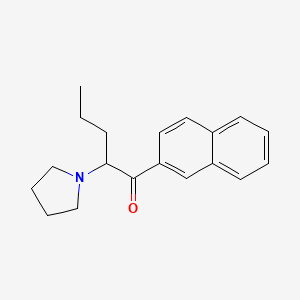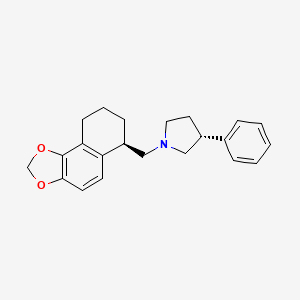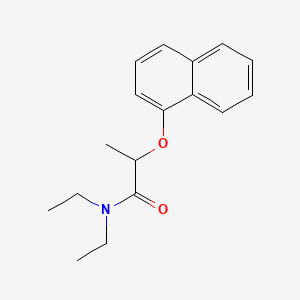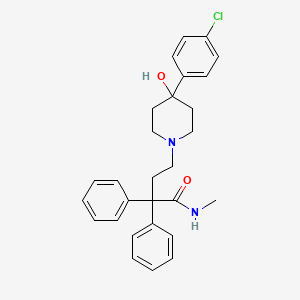
N-Desmethyl-Loperamid
Übersicht
Beschreibung
N-desmethyl loperamide is a metabolite of loperamide, an over-the-counter antidiarrheal medication. Loperamide is a potent μ-opioid receptor agonist that primarily acts on the gastrointestinal tract to reduce motility and fluid secretion.
Wissenschaftliche Forschungsanwendungen
N-desmethyl loperamide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of loperamide and its metabolites in biological samples.
Biology: Studies have explored its role in modulating the activity of P-glycoprotein, a crucial efflux transporter at the blood-brain barrier.
Medicine: Research has investigated its potential effects on opioid receptors and its implications in opioid pharmacology.
Industry: N-desmethyl loperamide is utilized in the development of new analytical methods for drug testing and toxicology
Wirkmechanismus
Target of Action
N-desmethyl loperamide is a major metabolite of loperamide . It selectively activates peripheral μ-opioid receptors . These receptors are primarily found in the myenteric plexus of the large intestine . The activation of these receptors plays a crucial role in controlling diarrhea by reducing gastrointestinal tract peristalsis .
Mode of Action
N-desmethyl loperamide interacts with its targets, the μ-opioid receptors, by binding to them . This binding slows down the contractions of the intestines, thereby reducing the speed at which food and fluids move through the gut . This results in more fluid being absorbed back into the body and less fluid being passed out as stools .
Biochemical Pathways
The primary metabolic pathway of loperamide is oxidative N-demethylation, mediated by CYP2C8 and CYP3A4, to form N-desmethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide, including N-desmethyl loperamide, are pharmacologically inactive .
Pharmacokinetics
N-desmethyl loperamide, like loperamide, is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This results in both the parent compound and the metabolite displaying restricted passage through the blood-brain barrier .
Result of Action
The molecular and cellular effects of N-desmethyl loperamide’s action primarily involve the reduction of gastrointestinal tract peristalsis . This leads to the control of nonspecific diarrhea and chronic diarrhea caused by inflammatory bowel disease, or gastroenteritis .
Action Environment
The action, efficacy, and stability of N-desmethyl loperamide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism of loperamide and hence the formation of N-desmethyl loperamide . Additionally, substances that inhibit P-glycoprotein could potentially increase the bioavailability of N-desmethyl loperamide .
Biochemische Analyse
Biochemical Properties
N-desmethyl loperamide is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This interaction plays a crucial role in the drug’s bioavailability and its ability to cross the blood-brain barrier .
Cellular Effects
The cellular effects of N-desmethyl loperamide are primarily related to its interaction with P-glycoprotein . This interaction can influence cell function by affecting the transport and distribution of various substances across the cell membrane .
Molecular Mechanism
N-desmethyl loperamide exerts its effects at the molecular level primarily through its interaction with P-glycoprotein . This interaction can lead to changes in the transport and distribution of various substances across the cell membrane .
Temporal Effects in Laboratory Settings
It is known that the compound is a major metabolite of loperamide and is involved in interactions with P-glycoprotein .
Dosage Effects in Animal Models
It is known that the compound is a major metabolite of loperamide and is involved in interactions with P-glycoprotein .
Metabolic Pathways
N-desmethyl loperamide is a major metabolite of loperamide, suggesting that it is involved in the metabolic pathways of loperamide . The primary metabolic pathway is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-desmethyl loperamide .
Transport and Distribution
N-desmethyl loperamide is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This interaction plays a crucial role in the drug’s transport and distribution within cells and tissues .
Subcellular Localization
Given its interaction with P-glycoprotein, it is likely that the compound is localized in areas of the cell where this transporter is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-desmethyl loperamide typically involves the demethylation of loperamide. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl group from the nitrogen atom. One common method involves the use of boron tribromide (BBr3) as a demethylating agent under controlled conditions .
Industrial Production Methods: Industrial production of N-desmethyl loperamide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of impurities and by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the purity and identity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-desmethyl loperamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: N-desmethyl loperamide can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Vergleich Mit ähnlichen Verbindungen
Loperamide: The parent compound, more potent in its antidiarrheal effects.
Diphenoxylate: Another antidiarrheal agent with similar opioid receptor activity.
Haloperidol: A structurally related compound with different pharmacological effects.
Uniqueness: N-desmethyl loperamide is unique due to its specific interaction with P-glycoprotein and its role as a metabolite of loperamide. Unlike loperamide, it has reduced central nervous system penetration, making it less likely to cause central opioid effects .
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOPTLXEYOVARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430956 | |
| Record name | N-Desmethyl loperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66164-07-6 | |
| Record name | N-Desmethyl Loperamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66164-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylloperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066164076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl loperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLLOPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R07BFN7L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-desmethyl loperamide (dLop) primarily known for in a research context?
A1: dLop is primarily recognized as a research tool for studying P-glycoprotein (P-gp), an efflux transporter protein found at the blood-brain barrier (BBB) [, , , ].
Q2: How does dLop interact with P-glycoprotein?
A2: dLop acts as a substrate for P-gp, meaning it binds to the transporter and is actively pumped out of cells [, ]. At the BBB, this prevents dLop from entering the brain [, ].
Q3: What happens to brain uptake of dLop when P-gp is inhibited?
A3: When P-gp is inhibited, dLop is no longer efficiently effluxed from the brain. This leads to a significant increase in its brain uptake, which can be visualized using Positron Emission Tomography (PET) imaging [, , , ].
Q4: Besides being a P-gp substrate, does dLop have other notable interactions within cells?
A5: Research shows that dLop accumulates in lysosomes, acidic organelles found within cells. This accumulation is thought to be due to ionic trapping of this weak base within the acidic lysosomal environment [, ].
Q5: How does lysosomal trapping of dLop impact its use as a PET imaging agent?
A6: Lysosomal trapping enhances the PET signal of [¹¹C]dLop by causing the radiotracer to accumulate over time, effectively amplifying the signal [, ].
Q6: Is there any spectroscopic data available for dLop?
A6: The provided abstracts do not contain detailed spectroscopic data for dLop.
Q7: What can be said about the stability of dLop for research purposes?
A9: While the provided abstracts don't delve into specific stability data, they highlight the use of [¹¹C]dLop in PET imaging, suggesting sufficient stability for radiolabeling and in vivo studies [, , , ].
Q8: What analytical techniques are used to study dLop and its interaction with P-gp?
A8: The research primarily uses:
- PET Imaging: To visualize and quantify the brain uptake of [¹¹C]dLop in the presence and absence of P-gp inhibitors [, , , ].
- Cell-based Transport Assays: To measure the accumulation and efflux of [³H]dLop in cells overexpressing P-gp and other transporters [, , ].
- Immunohistochemistry and Western Blotting: To quantify P-gp expression levels in cells and tissues [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
